molecular formula C9H7Cl2IO B14056067 1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one

1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one

Cat. No.: B14056067
M. Wt: 328.96 g/mol
InChI Key: FJSUWNJOIPPFOJ-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H7Cl2IO and a molecular weight of 328.96 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one typically involves the reaction of 5-chloro-2-iodobenzene with chloroacetone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetone. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one can be compared with other halogenated ketones, such as:

The uniqueness of this compound lies in its specific halogenation pattern, which influences its chemical properties and reactivity.

Properties

Molecular Formula

C9H7Cl2IO

Molecular Weight

328.96 g/mol

IUPAC Name

1-chloro-1-(5-chloro-2-iodophenyl)propan-2-one

InChI

InChI=1S/C9H7Cl2IO/c1-5(13)9(11)7-4-6(10)2-3-8(7)12/h2-4,9H,1H3

InChI Key

FJSUWNJOIPPFOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)Cl)I)Cl

Origin of Product

United States

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